Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate
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Overview
Description
Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate is a chemical compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . It is known for its unique structure, which includes a benzoate ester linked to a furan ring with amino and cyano substituents. This compound is used in various research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate typically involves the reaction of 4-cyanobenzoic acid with 5-amino-2-furancarbonitrile in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The furan ring enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-Amino-4-cyanofuran-2-yl)benzoate
- Ethyl 2-bromothiazole-4-carboxylate
- 3,4-Di(3-indolyl)-1H-pyrrole-2,5-dione
Uniqueness
Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring structure, coupled with amino and cyano substituents, makes it a versatile compound for various research applications .
Properties
IUPAC Name |
methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-17-13(16)9-4-2-8(3-5-9)11-6-10(7-14)12(15)18-11/h2-6H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHRJFHOJLXCQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(O2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261268-86-3 |
Source
|
Record name | Benzoic acid, 4-(5-amino-4-cyano-2-furanyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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